molecular formula C8H6F4N2O B1433374 N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide CAS No. 1694076-93-1

N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1433374
M. Wt: 222.14 g/mol
InChI Key: ZNJRVENSDVESBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-amino-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 g/mol . It’s used for research purposes and is not designed for human therapeutic applications or veterinary use.


Molecular Structure Analysis

The InChI code for “(3-amino-5-fluorophenyl)boronic acid” is 1S/C6H7BFNO2/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,10-11H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antibacterial Activity

N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide and its derivatives have been explored for their potential in the synthesis of new compounds with antibacterial properties. For instance, the synthesis of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines from aryl-amination followed by ammonolysis has shown interesting antibacterial activity against various bacteria including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Potential in Antiplasmodial Applications

Derivatives of N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide have been evaluated for their antiplasmodial properties. Novel compounds prepared via a series of reactions, including Beckmann rearrangement and trifluoroacetylation, demonstrated preliminary in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Molecular docking studies suggested that these compounds could inhibit the plasmodial parasite by hindering the entry of lactate into lactate dehydrogenase, thus exhibiting a potential mode of action against malaria (Mphahlele, Mmonwa, & Choong, 2017).

Role in Fluorine Chemistry

The compound has also been involved in studies focusing on fluorine chemistry, particularly in the synthesis of fluorinated homocysteine derivatives. These derivatives are aimed at serving as molecular probes for 19F^{19}F magnetic resonance spectroscopy and imaging. The synthesis of a N-trifluoroacetyl-protected amino acid containing a thioester function exemplifies the utility of fluorinated compounds in developing probes for imaging and spectroscopic applications (Chubarov et al., 2011).

Agricultural Chemical Research

In the agricultural sector, research into the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showcased the potential of such compounds in herbicidal activities. These compounds, derived from 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, exhibited significant herbicidal activities against various dicotyledonous weeds, highlighting the role of fluorinated compounds in the development of new herbicides (Wu et al., 2011).

properties

IUPAC Name

N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-4-1-5(13)3-6(2-4)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJRVENSDVESBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-5-fluorophenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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